Acide N-benzylmaléamique
Vue d'ensemble
Description
N-Benzylmaleamic acid is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of maleic acid, where one of the hydrogen atoms of the amide group is replaced by a benzyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.
Applications De Recherche Scientifique
N-Benzylmaleamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
Target of Action
N-Benzylmaleamic acid, also known as (Z)-4-(benzylamino)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C11H11NO3
Biochemical Pathways
It’s worth noting that the manipulation of biochemical pathways is a common strategy in drug design and metabolic engineering
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Benzylmaleamic acid can be synthesized through the reaction of benzylamine with maleic anhydride. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at room temperature. The mixture is stirred for several hours, and the product is precipitated by pouring the reaction mixture into cold water. The resulting white solid is then filtered and dried .
Industrial Production Methods: While specific industrial production methods for N-Benzylmaleamic acid are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve the controlled reaction of benzylamine and maleic anhydride, followed by purification processes to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzylmaleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzylmaleimide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzylmaleimide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted maleamic acids with different functional groups.
Comparaison Avec Des Composés Similaires
- N-Phenylmaleamic acid
- N-Ethylmaleamic acid
- N-Methylmaleamic acid
Comparison: N-Benzylmaleamic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to other maleamic acids. The benzyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Activité Biologique
N-Benzylmaleamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
N-Benzylmaleamic acid is synthesized through the reaction of maleic anhydride with benzylamine. The reaction typically occurs in a solvent such as dimethylformamide (DMF) and involves a multistep process that may include dehydration steps to yield derivatives like N-benzylmaleimide. The molecular formula for N-Benzylmaleamic acid is , with a molecular weight of approximately 205.21 g/mol .
Antimicrobial Properties
Recent studies have demonstrated that N-Benzylmaleamic acid exhibits notable antimicrobial properties. Specifically, it has been evaluated against various bacterial strains and fungi, showing significant activity against:
- Bacteria : Staphylococcus aureus and Klebsiella pneumoniae
- Fungi : Candida albicans
The results indicated that compounds derived from N-benzylmaleamic acid possess good antibacterial and antifungal activities, suggesting potential applications in treating infections caused by these pathogens .
The mechanisms underlying the biological activity of N-Benzylmaleamic acid are not fully elucidated but may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds often disrupt bacterial cell wall formation.
- Membrane Disruption : The amphiphilic nature of maleamic acids can lead to membrane destabilization in microbial cells.
- Enzyme Inhibition : Potential interactions with key enzymes involved in microbial metabolism may also play a role.
Study on Antimicrobial Efficacy
In a recent study, researchers synthesized a series of sulfonamide derivatives from N-benzylmaleamic acid and evaluated their antimicrobial activities. The study found that several derivatives exhibited enhanced activity against both bacterial and fungal strains compared to the parent compound. This suggests that structural modifications can significantly influence biological efficacy .
Table 1: Antimicrobial Activity of N-Benzylmaleamic Acid Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
---|---|---|---|---|
N-Benzylmaleamic Acid | Staphylococcus aureus | 15 | Candida albicans | 12 |
Sulfonamide Derivative 1 | Klebsiella pneumoniae | 18 | Candida albicans | 14 |
Sulfonamide Derivative 2 | Staphylococcus aureus | 20 | - | - |
Propriétés
IUPAC Name |
4-(benzylamino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGQIYJCMMSNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15329-69-8 | |
Record name | 4-(Benzylamino)-4-oxoisocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015329698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Benzylmaleamic acid in the synthesis of tricyclic nitrogen heterocycles?
A1: N-Benzylmaleamic acid acts as a key building block in the synthesis of tricyclic nitrogen heterocycles via a sequential and tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. [] In this reaction sequence, N-Benzylmaleamic acid participates in the Ugi four-component condensation (4CC) reaction with pyrrole, an aldehyde, and an isocyanide. This reaction yields a linear triene intermediate where N-Benzylmaleamic acid forms part of the newly formed amide linkage. This triene then undergoes an intramolecular Diels-Alder cycloaddition, facilitated by the presence of the maleic acid moiety derived from N-Benzylmaleamic acid. This cycloaddition results in the formation of the desired tricyclic nitrogen heterocycle. []
Q2: How does the structure of N-Benzylmaleamic acid contribute to the stereoselectivity of the IMDA cycloaddition?
A2: While the provided research article [] doesn't directly investigate the influence of N-Benzylmaleamic acid's structure on the stereoselectivity of the IMDA cycloaddition, it does mention that the reactions proceed with excellent stereoselectivity. It can be inferred that the presence of the bulky benzyl group on the nitrogen atom of N-Benzylmaleamic acid might influence the orientation of the reacting molecules during the cycloaddition step, potentially favoring the formation of a specific diastereomer. Further research would be needed to confirm the exact role of the benzyl group in the stereochemical outcome of this reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.